molecular formula C6H10N2O2 B12917616 3(2H)-Isoxazolone, 4-(2-aminoethyl)-5-methyl- CAS No. 58728-68-0

3(2H)-Isoxazolone, 4-(2-aminoethyl)-5-methyl-

Cat. No.: B12917616
CAS No.: 58728-68-0
M. Wt: 142.16 g/mol
InChI Key: HTCSMBYLKHMDSV-UHFFFAOYSA-N
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Description

3(2H)-Isoxazolone, 4-(2-aminoethyl)-5-methyl-: is a heterocyclic compound that belongs to the isoxazolone family. This compound is characterized by a five-membered ring containing oxygen and nitrogen atoms. The presence of the aminoethyl and methyl groups at specific positions on the ring structure imparts unique chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3(2H)-Isoxazolone, 4-(2-aminoethyl)-5-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-3-nitrobenzoic acid with ethylenediamine, followed by cyclization to form the isoxazolone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of advanced catalysts to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 3(2H)-Isoxazolone, 4-(2-aminoethyl)-5-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Conversion to amino derivatives.

    Substitution: Formation of substituted isoxazolones with various functional groups.

Scientific Research Applications

Chemistry: In chemistry, 3(2H)-Isoxazolone, 4-(2-aminoethyl)-5-methyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: The compound has potential applications in biological research due to its ability to interact with biological macromolecules. It is studied for its antimicrobial, antioxidant, and anti-inflammatory properties.

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for their ability to modulate biological pathways and target specific diseases.

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it valuable for creating polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 3(2H)-Isoxazolone, 4-(2-aminoethyl)-5-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological context and the derivative of the compound being studied.

Comparison with Similar Compounds

    2-Aminothiazole: Another heterocyclic compound with a sulfur atom in the ring.

    4-(2-Aminoethyl)aniline: Contains an aminoethyl group attached to an aromatic ring.

    N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: A silane derivative with similar functional groups.

Uniqueness: 3(2H)-Isoxazolone, 4-(2-aminoethyl)-5-methyl- is unique due to its specific ring structure and the presence of both aminoethyl and methyl groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

CAS No.

58728-68-0

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

4-(2-aminoethyl)-5-methyl-1,2-oxazol-3-one

InChI

InChI=1S/C6H10N2O2/c1-4-5(2-3-7)6(9)8-10-4/h2-3,7H2,1H3,(H,8,9)

InChI Key

HTCSMBYLKHMDSV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NO1)CCN

Origin of Product

United States

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